4-Chloro-3-methoxy-5-nitrobenzamide

Catalog No.
S6590891
CAS No.
2137975-62-1
M.F
C8H7ClN2O4
M. Wt
230.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-methoxy-5-nitrobenzamide

CAS Number

2137975-62-1

Product Name

4-Chloro-3-methoxy-5-nitrobenzamide

IUPAC Name

4-chloro-3-methoxy-5-nitrobenzamide

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

InChI

InChI=1S/C8H7ClN2O4/c1-15-6-3-4(8(10)12)2-5(7(6)9)11(13)14/h2-3H,1H3,(H2,10,12)

InChI Key

OGHNIYDWPIXGMG-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)N

Canonical SMILES

COC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)N

4-Chloro-3-methoxy-5-nitrobenzamide is an organic compound characterized by a benzene ring substituted with a chlorine atom, a methoxy group, and a nitro group, along with an amide functional group. Its molecular formula is C8H8ClN3O3C_8H_8ClN_3O_3 and it has a molar mass of approximately 217.62 g/mol. This compound typically appears as a light yellow crystalline solid and exhibits notable chemical properties due to the specific arrangement of its substituents on the aromatic ring.

As information on CMNB is scarce, it's best to handle it with caution assuming it might share properties of other nitroaromatic compounds. These can include:

  • Toxicity: Nitroaromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin [].
  • Flammability: Nitroaromatic compounds may be combustible [].
  • Reactivity: Nitroaromatic compounds can be unstable and decompose exothermically (with heat release) under certain conditions [].
, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
  • Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.
  • Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

  • Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
  • Nucleophiles: Amines, thiols.
  • Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.

Major Products

  • Reduction Product: 4-Chloro-3-methoxy-5-aminobenzamide.
  • Substitution Products: Various derivatives depending on the nucleophile used.
  • Hydrolysis Products: 4-Chloro-3-methoxy-5-nitrobenzoic acid and ammonia.

4-Chloro-3-methoxy-5-nitrobenzamide has been investigated for its potential biological activities. It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro and methoxy groups influence the compound’s binding affinity and specificity. Studies have suggested its potential use in enzyme inhibition and protein-ligand interactions.

The synthesis of 4-Chloro-3-methoxy-5-nitrobenzamide typically involves nitration of 4-chloro-3-methoxybenzamide. The process can be summarized as follows:

  • Nitration Reaction: 4-Chloro-3-methoxybenzamide is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure selective introduction of the nitro group.
  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure 4-Chloro-3-methoxy-5-nitrobenzamide.

In industrial settings, large-scale nitration processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems.

4-Chloro-3-methoxy-5-nitrobenzamide serves multiple purposes in scientific research:

  • Chemistry: Acts as a building block for synthesizing more complex molecules and is utilized in various organic synthesis reactions.
  • Biology: Investigated for its potential biological activities, particularly in enzyme inhibition studies.
  • Industry: Used in producing specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Studies on interaction mechanisms reveal that 4-Chloro-3-methoxy-5-nitrobenzamide can interact with various biomolecules, potentially affecting enzyme activity or receptor binding. The specific interactions depend on both the structural characteristics of the compound and the target molecules involved. These interactions may involve hydrogen bonding and hydrophobic effects, contributing to its biological activity.

Several compounds share structural similarities with 4-Chloro-3-methoxy-5-nitrobenzamide:

Compound NameUnique Features
4-Chloro-3-methoxybenzoic acidLacks the amide group; different reactivity profile
4-Chloro-3-methoxy-5-nitrobenzoic acidHydrolysis product; different biological activity
4-Chloro-3-nitrobenzamideLacks methoxy group; affects solubility and reactivity
4-Methoxy-3-nitrobenzamideContains methoxy but lacks chlorine; different properties
4-Chloro-3-methoxybenzamidePrecursor in nitration reaction; distinct applications

Uniqueness

The uniqueness of 4-Chloro-3-methoxy-5-nitrobenzamide lies in its combination of electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups on the benzene ring. This specific arrangement imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications. The interplay between these functional groups allows for unique reactivity patterns not observed in its analogs.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

230.0094344 g/mol

Monoisotopic Mass

230.0094344 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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